Home > Products > Screening Compounds P4613 > N-benzyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide
N-benzyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide -

N-benzyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide

Catalog Number: EVT-5002273
CAS Number:
Molecular Formula: C24H19NO4
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-Chloro-2-oxo-4-arylazetidin-1-yl)-2-[(4-oxo-2-aryl-4H-chromen-7-yl)oxy]acetamide derivatives are synthetic compounds belonging to the class of flavone derivatives. [] They are currently being explored for their potential antioxidant and cardioprotective properties. []

Synthesis Analysis

These compounds are synthesized from 7-hydroxy flavone derivatives. The synthesis involves the formation of Schiff bases as intermediates, followed by further reactions to yield the final N-(3-Chloro-2-oxo-4-arylazetidin-1-yl)-2-[(4-oxo-2-aryl-4H-chromen-7-yl)oxy]acetamide derivatives. []

Molecular Structure Analysis

The molecular structure of these compounds incorporates a flavone nucleus with various substituents on the azetidinone and acetamide moieties. These structural features contribute to their biological activity. [] In silico studies using molecular docking tools have been employed to predict the interaction between these compounds and potential cardiovascular protein targets. []

Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of these derivatives include the formation of Schiff bases from 7-hydroxy flavone derivatives and subsequent reactions leading to the azetidinone and acetamide moieties. []

Mechanism of Action

The mechanism of action for the cardioprotective effect of these compounds is proposed to involve an increase in the activity of antioxidant enzymes, namely catalase and superoxide dismutase, in heart tissue homogenates. [] Molecular docking studies suggest that these compounds may interact with cardiovascular targets such as MAPkinase P38 and PKCβ, contributing to their cardioprotective effects. []

Applications

N-(3-Chloro-2-oxo-4-arylazetidin-1-yl)-2-[(4-oxo-2-aryl-4H-chromen-7-yl)oxy]acetamide derivatives have shown promising results in in vitro antioxidant studies using the DPPH radical scavenging assay. [] Furthermore, these compounds exhibit potential cardioprotective activity against doxorubicin-induced cardiotoxicity in in vivo models. [] The specific derivatives SLP VI 1b, VI 1c, VI 2b, and VI 2d have shown significant cardioprotective effects at a dose of 50 μg/kg. []

N-(3-chloro-2-oxo-4-arylazetidin-1-yl)-2-[(4-oxo-2-aryl-4H-chromen-7-yl)oxy]acetamide Derivatives

Compound Description: This group of compounds comprises a series of derivatives with a central acetamide group linked to a 3-chloro-2-oxo-4-arylazetidinyl moiety and a (4-oxo-2-aryl-4H-chromen-7-yl)oxy group. These derivatives were synthesized from 7-hydroxyflavone derivatives, utilizing Schiff bases as intermediates. [] They exhibited promising in vitro antioxidant properties, as determined by DPPH radical scavenging assays. [] Selected compounds, namely SLP VI 1b, VI 1c, VI 2b, and VI 2d, displayed cardioprotective effects against doxorubicin-induced cardiotoxicity in animal models. []

Relevance: These compounds are structurally related to N-benzyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide due to the shared core structure of a chromen-4-one (flavone) ring system connected to an acetamide moiety through an oxyacetate linker. The primary differences lie in the substituents on the nitrogen atom of the acetamide group and the position of the oxyacetate linker on the chromen-4-one ring (7-position in these related compounds versus 6-position in the target compound).

N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide Derivatives

Compound Description: This series of 4H-chromene derivatives features a chloro-phenoxy acetamide side chain substituted on the amine group of the chromene. [, ] These compounds were synthesized and evaluated for their anticancer and anticonvulsant activities. Notably, compounds A4 and A9 exhibited promising anticancer activity against the human colon adenocarcinoma cell line (HT-29) with GI50 values below 11 µM. [] Compound A4 also demonstrated protection in the subcutaneous Metrazol Seizure Threshold Test (scMET) in rats at a dose of 300 mg/kg. []

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide Derivatives

Compound Description: This collection of compounds is derived from (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, serving as a key intermediate in their synthesis. [] This includes a variety of Schiff bases, hydrazides with various acyl groups (including formic acid, acetic acid, and (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid), thiosemicarbazides, and heterocyclic derivatives like pyrazolones, oxadiazoles, and triazoles. []

Relevance: These compounds are structurally related to N-benzyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide through the common feature of a coumarin ring system connected to a hydrazide or acetamide functionality via an acetate linker. Although the position of the linker and specific substituents differ between these derivatives and N-benzyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide, the shared coumarin core and the presence of hydrazide/acetamide-based side chains establish their structural relationship. [] (https://www.semanticscholar.org/paper/e22eed73caa3726e91aa1ad6b994d17ca317fce5)

Compound Description: These two novel thiofibrate derivatives are synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one. One features a 1,3,4-oxadiazole ring, while the other incorporates a 1,2,4-triazole ring. [] These compounds were synthesized as part of a research effort focusing on creating new thiofibrate derivatives.

Compound Description: These two compounds are part of a series of 3,4,5-trimethoxyphenyl coumarin derivatives synthesized and evaluated for their anticancer activity. [] Both compounds showed better inhibitory activity against three human cancer cell lines (EC-109, PC-3 and MGC-803) compared to 5-fluorouracil. [] Notably, compound 4n exhibited the most potent activity against PC-3 cells. []

N-(7-((5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)heptanoyl)-L-isoleucine (6e)

Compound Description: This compound is a chrysin amino acid derivative that displayed potent antiproliferative activity against MGC-803 cells (gastric cancer) with an IC50 value of 20.0 μM. [] It also exhibited inhibitory effects on colony formation and migration of these cells. [] Mechanistic studies suggested that compound 6e induced apoptosis in MGC-803 cells and caused cell cycle arrest in the G2/M phase. []

N-(7-((5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)valeryl)-L-leucine (8c)

Compound Description: This compound, another chrysin amino acid derivative, displayed remarkable antiproliferative activity against MCF-7 cells (breast cancer) with an IC50 value of 16.6 μM. [] It also showed inhibitory effects on colony formation and migration of these cells. [] Compound 8c induced apoptosis and caused cell cycle arrest in the G1/S phase in MCF-7 cells. [] Additionally, it exhibited moderate inhibitory activity against EGFR and significantly inhibited EGFR phosphorylation. []

Properties

Product Name

N-benzyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide

IUPAC Name

N-benzyl-2-(4-oxo-2-phenylchromen-6-yl)oxyacetamide

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C24H19NO4/c26-21-14-23(18-9-5-2-6-10-18)29-22-12-11-19(13-20(21)22)28-16-24(27)25-15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,25,27)

InChI Key

VCYDZJXPCGPLSA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.